REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][N+]([O-])=O)[CH:3]=1.S(=O)(=O)(O)[OH:13].NC1C([N+]([O-])=O)=C(Cl)C=CN=1>>[NH2:8][C:4]1[C:3]([OH:13])=[C:2]([Cl:1])[CH:7]=[CH:6][N:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)N[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1[N+](=O)[O-])Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gives
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=C1O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |